molecular formula C9H9FO B067177 7-Fluorochroman CAS No. 179071-54-6

7-Fluorochroman

Cat. No.: B067177
CAS No.: 179071-54-6
M. Wt: 152.16 g/mol
InChI Key: FORTXLVIJCKIFM-UHFFFAOYSA-N
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Description

7-Fluorochroman is a fluorinated derivative of chroman, a bicyclic organic compound The presence of a fluorine atom at the 7th position of the chroman ring structure imparts unique chemical and physical properties to this compound

Scientific Research Applications

7-Fluorochroman has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Safety and Hazards

Safety measures for handling 7-Fluorochroman include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions for 7-Fluorochroman research could involve developing more effective and cost-efficient methods to synthesize novel chromanone analogs. This could provide leads to the chemistry community and contribute to drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorochroman typically involves the reduction of 7-fluoro-2,3-dihydro-4H-chromen-4-one. One common method includes the use of sodium borohydride in methanol at 0°C, followed by the addition of water to complete the reaction . This method yields this compound-4-ol, which can be further processed to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can further modify the chroman ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can produce dihydrochroman compounds.

Mechanism of Action

The mechanism of action of 7-Fluorochroman and its derivatives involves interactions with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    Chroman: The parent compound without the fluorine atom.

    Chromanone: A related compound with a carbonyl group at the 4th position.

    Fluorochromone: A fluorinated derivative with a different substitution pattern.

Uniqueness: 7-Fluorochroman is unique due to the specific placement of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other chroman derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORTXLVIJCKIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 12.1 grams (0.081 mole) of 7-fluoro-2H-1-benzopyran and a catalytic amount of 5% palladium on carbon in about 200 mL of ethanol was shaken in a Parr hydrogenator until the theoretical amount of hydrogen gas was taken up. After this time the reaction mixture was filtered and concentrated under reduced pressure, yielding 10.5 grams of 3,4-dihydro-7-fluoro-2H-1-benzopyran. The NMR spectrum was consistent with the proposed structure.
Quantity
12.1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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catalyst
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200 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

7-Fluoro-2H-chromene (4.17 g, 27.8 mmol) and Pd/C (500 mg, 10 wt %) in ethyl acetate (70 mL) was stirred under hydrogen at 60 psi for 6 hours. The reaction was filtered through a pad of Celite™ and concentrated under reduced pressure to give the desired product as the major regioisomer in a 3:1 mixture of regioisomers as a yellow oil. This material was used without further purification in the next step. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm=6.97 (t, J=7.5 Hz, 1 H), 6.57-6.49 (m, 1 H), 4.21-4.16 (m, 2 H), 2.76 (t, J=6.4 Hz, 2 H), 2.05-1.98 (m, 2 H); LCMS (m/z) ES+=152 (M+).
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
70 mL
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solvent
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Quantity
500 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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